3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide is a chemical compound with potential scientific research applications. This compound is of interest due to its unique structure and potential for use in various biochemical and physiological studies. In
Mechanism of Action
The mechanism of action for 3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins within cells. This inhibition can lead to cell death in cancer cells and bacterial cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide are still being studied. However, it has been shown that this compound can induce apoptosis (cell death) in certain types of cancer cells. Additionally, this compound has been shown to have activity against certain types of bacteria, making it a potential candidate for antibiotic research.
Advantages and Limitations for Lab Experiments
The advantages of using 3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide in lab experiments include its potential for use in cancer and antibiotic research. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action for this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research involving 3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide. One potential direction is to further study the mechanism of action for this compound in order to better understand its potential for use in cancer and antibiotic research. Additionally, researchers could explore the potential for using this compound in combination with other drugs or treatments to enhance its effectiveness. Finally, researchers could explore the potential for using this compound in other areas of research, such as neuroscience or immunology.
Synthesis Methods
The synthesis method for 3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide involves several steps. The first step involves the reaction of 3-fluoro-4-(pyrrolidin-1-yl)aniline with 2-bromopyridine-3-carboxylic acid to form the intermediate compound. This intermediate compound is then reacted with phosphorus oxychloride to form the corresponding acid chloride. The acid chloride is then reacted with 3,6-dibromo-2-methylpyridine to form the final product, 3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide.
Scientific Research Applications
3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide has potential scientific research applications in the field of biochemistry and physiology. This compound has been shown to have activity against certain types of cancer cells, making it a potential candidate for cancer research. Additionally, this compound has been shown to have activity against certain types of bacteria, making it a potential candidate for antibiotic research.
properties
IUPAC Name |
3,6-dibromo-N-(3-fluoro-4-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2FN3O/c17-11-4-6-14(18)21-15(11)16(23)20-10-3-5-13(12(19)9-10)22-7-1-2-8-22/h3-6,9H,1-2,7-8H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMNONAQLDMPMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=N3)Br)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.